molecular formula C7H6AlO2 B1593886 Benzoic acid, aluminum salt CAS No. 555-32-8

Benzoic acid, aluminum salt

Cat. No.: B1593886
CAS No.: 555-32-8
M. Wt: 149.10 g/mol
InChI Key: OAVVATAWSXHYIV-UHFFFAOYSA-N
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Description

Benzoic acid is a white crystalline organic compound with the chemical formula C₇H₆O₂, commonly used as a food preservative due to its antimicrobial properties . Aluminum benzoate is utilized in various industrial applications, including as a catalyst and in the production of other chemicals.

Synthetic Routes and Reaction Conditions:

    From Benzoic Acid and Aluminum Hydroxide: One common method involves reacting benzoic acid with aluminum hydroxide. The reaction typically occurs in an aqueous medium, where benzoic acid is dissolved in water and aluminum hydroxide is added gradually. The mixture is heated to facilitate the reaction, resulting in the formation of aluminum benzoate and water.

    From Benzoic Acid and Aluminum Chloride: Another method involves the reaction of benzoic acid with aluminum chloride in the presence of a solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods:

Types of Reactions:

    Neutralization Reactions: Aluminum benzoate can undergo neutralization reactions with strong acids, resulting in the formation of benzoic acid and aluminum salts.

    Substitution Reactions: It can participate in substitution reactions where the benzoate group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Strong Acids: Hydrochloric acid or sulfuric acid can be used in neutralization reactions.

    Solvents: Ethanol or water is commonly used as solvents in various reactions involving aluminum benzoate.

Major Products Formed:

    Benzoic Acid: Formed during neutralization reactions.

    Substituted Benzoates: Formed during substitution reactions depending on the reagents used.

Chemistry:

    Catalysis: Aluminum benzoate is used as a catalyst in organic synthesis reactions, facilitating the formation of various organic compounds.

    Polymer Production: It is used in the production of polymers and resins, enhancing their properties and stability.

Biology and Medicine:

    Antimicrobial Agent: Due to its antimicrobial properties, aluminum benzoate is studied for its potential use in medical applications, including as a preservative in pharmaceutical formulations.

Industry:

Mechanism of Action

The antimicrobial action of aluminum benzoate is primarily due to the benzoic acid component. Benzoic acid inhibits the growth of microorganisms by disrupting their cellular processes. It is absorbed into the microbial cell, where it lowers the intracellular pH, inhibiting enzyme activity and metabolic functions . This leads to the inhibition of microbial growth and reproduction.

Comparison with Similar Compounds

Uniqueness:

    Catalytic Properties: Aluminum benzoate is unique in its catalytic properties, making it valuable in organic synthesis and polymer production.

    Stability: It offers enhanced stability in various industrial applications compared to other benzoates.

Properties

CAS No.

555-32-8

Molecular Formula

C7H6AlO2

Molecular Weight

149.10 g/mol

IUPAC Name

aluminum;tribenzoate

InChI

InChI=1S/C7H6O2.Al/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);

InChI Key

OAVVATAWSXHYIV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Al+3]

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.[Al]

555-32-8

physical_description

Solid;  Very slightly soluble in water;  [Merck Index]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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